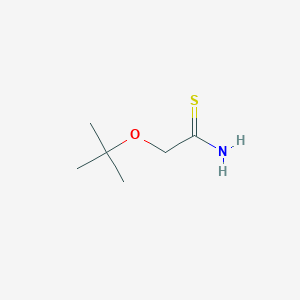

2-(Tert-butoxy)ethanethioamide

Description

The compound 2-(Tert-butoxy)ethanethioamide (hypothetical IUPAC name) is a thioamide derivative characterized by a tert-butoxy group attached to an ethanethioamide backbone. Thioamides are sulfur-containing analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. However, based on the provided evidence, 2-(2-tert-butylphenoxy)thioacetamide (CAS 927982-63-6) is a structurally distinct compound featuring a tert-butyl-substituted phenoxy group linked to a thioacetamide moiety . Its molecular formula is C₁₂H₁₇NOS with a molar mass of 223.33 g/mol, and it is commercially available through suppliers like ChemBK .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-6(2,3)8-4-5(7)9/h4H2,1-3H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHGQRNPSPOKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)ethanethioamide typically involves the reaction of tert-butyl alcohol with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with adjustments made to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(Tert-butoxy)ethanethioamide is utilized in various scientific research fields, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with target molecules .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Utility: A 2020 study highlighted that tert-butyl-substituted thioamides exhibit superior thermal stability (decomposition >250°C) compared to non-substituted analogs, making them viable for high-temperature processes .

- Biological Activity: Phenoxy-thioamide derivatives, including 2-phenoxythioacetamide, have shown moderate antimicrobial activity against Gram-positive bacteria. However, the tert-butyl variant’s bulky structure may limit membrane permeability, reducing efficacy .

Biological Activity

2-(Tert-butoxy)ethanethioamide is a chemical compound with the molecular formula CHNOS and a molecular weight of approximately 161.27 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and environmental science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In a study examining various thiourea derivatives, it was found that compounds similar to this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism behind this activity may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Antioxidant Activity

Another significant aspect of this compound is its antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro assays have shown that this compound can scavenge free radicals effectively, suggesting its potential application in preventing diseases associated with oxidative stress .

Case Studies

- Case Study on Metal Ion Separation : A research study utilized this compound in conjunction with graphene oxide for the separation and preconcentration of metal ions such as Fe, Ni, Cu, and Zn. The results indicated that the compound could enhance the selectivity and sensitivity in detecting these metal ions, showcasing its utility in environmental monitoring .

- Pharmacological Applications : Another investigation focused on the compound's potential as a therapeutic agent. It was observed that derivatives of ethanethioamide could inhibit certain enzymes linked to cancer progression, suggesting a promising avenue for drug development targeting specific cancer types .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.

- Interaction with Cellular Targets : The compound likely interacts with cellular receptors or proteins, modulating their activity and leading to biological effects such as apoptosis in cancer cells or disruption of bacterial growth .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Thioamide | Antimicrobial, Antioxidant |

| N-phenylthiourea | Thiourea | Antimicrobial |

| Ethylthioacetamide | Thioacetamide | Antioxidant |

This table illustrates that while all these compounds share a thioamide structure, their specific substituents influence their biological activities significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.